molecular formula C7H14NO3+ B11747925 (2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium

(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium

Cat. No.: B11747925
M. Wt: 160.19 g/mol
InChI Key: MUNWAHDYFVYIKH-PHDIDXHHSA-O
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Description

(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidinium ring with carboxy and hydroxy functional groups. The stereochemistry of the compound, denoted by the (2S,4S) configuration, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of (2S,4S)-1-(tert-butyloxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-methylpyrrolidine-2-carboxylic acid as an intermediate . The reaction conditions often include the use of organic solvents such as dichloromethane and methanol, along with catalysts like potassium carbonate under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to achieve enantioselective separation and purification .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carboxy group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxy or hydroxy groups using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxy group can produce an alcohol.

Scientific Research Applications

(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The stereochemistry of the compound plays a crucial role in its binding interactions and overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
  • (2R,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
  • (2R,4R)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium

Uniqueness

The (2S,4S) configuration of 2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This configuration allows for selective interactions with chiral receptors and enzymes, making it a valuable compound in asymmetric synthesis and drug development .

Properties

Molecular Formula

C7H14NO3+

Molecular Weight

160.19 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/p+1/t5-,6-/m1/s1

InChI Key

MUNWAHDYFVYIKH-PHDIDXHHSA-O

Isomeric SMILES

C[N+]1(C[C@@H](C[C@@H]1C(=O)O)O)C

Canonical SMILES

C[N+]1(CC(CC1C(=O)O)O)C

Origin of Product

United States

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